7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a hydroxy group, a methoxyphenoxy group, a methyl group, and a pyrrolidinylmethyl group attached to a chromen-4-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at position 7 can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction, where a methoxyphenol is reacted with the chromen-4-one core in the presence of a suitable base.
Introduction of the Methyl Group: The methyl group at position 2 can be introduced through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative is reacted with a suitable leaving group on the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkyl halides.
Esterification: Carboxylic acids, acid chlorides, anhydrides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Esterification: Ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one: Similar structure with a different position of the methoxy group.
7-hydroxy-3-(3-ethoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one: Similar structure with an ethoxy group instead of a methoxy group.
7-hydroxy-3-(3-methoxyphenoxy)-2-ethyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-21(28-16-7-5-6-15(12-16)26-2)20(25)17-8-9-19(24)18(22(17)27-14)13-23-10-3-4-11-23/h5-9,12,24H,3-4,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGHWEFICNJBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)OC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658857 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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